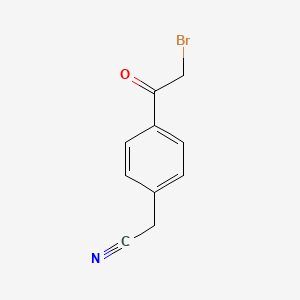

2-(4-(2-Bromoacetyl)phenyl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

2-[4-(2-bromoacetyl)phenyl]acetonitrile |

InChI |

InChI=1S/C10H8BrNO/c11-7-10(13)9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2 |

InChI Key |

OPKXRBGIQZTNIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C(=O)CBr |

Origin of Product |

United States |

The Significance of α Halo Ketones and Nitrile Containing Compounds in Modern Organic Synthesis

In the landscape of organic chemistry, the development of efficient synthetic methodologies relies heavily on the use of versatile and reactive building blocks. Among these, α-halo ketones and compounds bearing a nitrile group are of paramount importance due to their broad utility in forming new carbon-carbon and carbon-heteroatom bonds.

α-Halo Ketones: This class of compounds is characterized by a ketone functional group with a halogen atom positioned on the adjacent (alpha) carbon. nih.gov This arrangement results in two electrophilic centers within the molecule: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov This bifunctional nature allows α-halo ketones to participate in a multitude of chemical transformations, making them key precursors for the synthesis of various heterocyclic compounds, including thiazoles, imidazoles, and oxazoles. organic-chemistry.orgasianpubs.orgd-nb.info The Hantzsch thiazole (B1198619) synthesis, a classic reaction, famously utilizes α-halo ketones and a thioamide to construct the thiazole ring system. nih.govorganic-chemistry.org

Nitrile-Containing Compounds: The nitrile, or cyano (-C≡N), group is a highly valuable functional group in synthetic chemistry. organic-chemistry.org The carbon atom of the nitrile group is electrophilic, rendering it susceptible to attack by various nucleophiles. organic-chemistry.org Nitriles serve as important intermediates in the synthesis of numerous other functional groups, including amines, carboxylic acids, and amides. researchgate.net Furthermore, the nitrile group's ability to act as a hydrogen bond acceptor makes nitrile-containing compounds valuable in medicinal chemistry and crystal engineering. beilstein-journals.org The active methylene (B1212753) group often found adjacent to a phenylacetonitrile (B145931) core is acidic, facilitating a range of carbon-carbon bond-forming reactions. researchgate.net

The incorporation of both these functional groups into a single molecule, as seen in 2-(4-(2-bromoacetyl)phenyl)acetonitrile, creates a powerful synthetic tool with enhanced reactivity and versatility.

Unique Structural Features and Reactivity Potential of 2 4 2 Bromoacetyl Phenyl Acetonitrile

The structure of 2-(4-(2-Bromoacetyl)phenyl)acetonitrile is distinguished by a central phenyl ring substituted at the 1- and 4-positions with a cyanomethyl (-CH₂CN) group and a bromoacetyl (-C(O)CH₂Br) group, respectively. This specific arrangement of functional groups dictates its chemical behavior and synthetic potential.

The synthesis of this intermediate would logically proceed via a two-step sequence starting from 2-phenylacetonitrile. The first step involves a Friedel-Crafts acylation to introduce an acetyl group onto the phenyl ring, yielding 2-(4-acetylphenyl)acetonitrile. Subsequent bromination of the methyl group of the acetyl moiety would furnish the target α-bromo ketone, this compound. ekb.eg

The reactivity of this molecule is governed by its three primary functional components:

The α-Bromo Ketone Moiety: This is the most reactive site for nucleophilic substitution. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon towards attack. This site is the primary point of reaction for constructing heterocyclic rings.

The Nitrile Group: The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to a primary amine, although these reactions typically require harsher conditions than those needed for reactions at the α-bromo ketone site.

The Active Methylene (B1212753) Group: The protons on the carbon adjacent to the nitrile group (the benzylic position) are acidic and can be removed by a base, allowing for further functionalization at this position.

This trifecta of reactive sites allows for a stepwise and controlled functionalization, making this compound a strategically important building block for creating complex, multifunctional molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 92132-57-5 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

Strategic Importance in the Construction of Diverse Molecular Scaffolds

Direct Bromination Approaches for Substituted Acetophenone (B1666503) Derivatives

The introduction of a bromine atom at the α-position of the acetyl group in substituted acetophenones is a critical transformation for the synthesis of this compound. This is typically achieved through the reaction of a suitable precursor, such as 2-(4-acetylphenyl)acetonitrile, with a brominating agent.

Utilization of N-Bromosuccinimide (NBS) in Acid-Catalyzed Conditions (e.g., with p-Toluenesulfonic Acid)

A widely employed method for the α-bromination of ketones involves the use of N-bromosuccinimide (NBS) as the bromine source, often in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). shodhsagar.com The reaction proceeds through an acid-catalyzed enolization of the ketone, which then acts as a nucleophile, attacking the electrophilic bromine of NBS. nih.gov Studies on the bromination of acetophenone using NBS and p-TsOH in acetonitrile (B52724) have demonstrated high yields of the corresponding α-bromoacetophenone. shodhsagar.com The reaction is often sluggish at room temperature but can be driven to completion under reflux conditions. shodhsagar.com The use of p-TsOH is crucial, as the reaction does not proceed in its absence under thermal conditions. shodhsagar.com

Microwave irradiation has also been shown to significantly accelerate the NBS/p-TsOH mediated α-bromination of aromatic carbonyl compounds, leading to selective monobromination in shorter reaction times. ejbps.com

Table 1: Examples of NBS/p-TsOH Promoted α-Bromination of Acetophenone Derivatives

| Substrate | Brominating Agent | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Acetophenone | NBS | p-TsOH | Acetonitrile | Reflux | α-Bromoacetophenone | High | shodhsagar.com |

| Aromatic Carbonyls | NBS | p-TsOH | Various | Microwave | α-Bromocarbonyls | High | ejbps.com |

| Hydroxy Acetophenones | NBS | - | Aqueous Acetone | 0 °C, 12-48 h | Regio-specific brominated product | Quantitative | google.com |

This table presents data for the bromination of acetophenone and related compounds as direct data for 2-(4-acetylphenyl)acetonitrile was not available in the searched literature.

Application of Elemental Bromine in Controlled Solvent Systems (e.g., Ethyl Acetate)

Elemental bromine (Br₂) is another common reagent for the α-bromination of ketones. The reaction is typically carried out in a suitable solvent, such as ethyl acetate, often with the addition of an acid catalyst. researchgate.net The reaction mechanism is similar to that of NBS, involving the formation of an enol or enolate intermediate that attacks a bromine molecule. researchgate.net

A study on the α-bromination of acetophenone derivatives demonstrated that the reaction with bromine in acetic acid can effectively produce phenacyl bromide. researchgate.net However, controlling the reaction to achieve selective monobromination can be challenging, as over-bromination to form di- and tri-brominated products can occur. google.com

Table 2: Examples of Elemental Bromine in α-Bromination of Acetophenones

| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| Acetophenone | Br₂ | Acetic Acid | Not specified | Phenacyl Bromide | Not specified | researchgate.net |

| Aryl Alkyl Ketones | Br₂ | Water/Alcohol | Heating | α-Bromoketone | Not specified | google.com |

This table presents data for the bromination of acetophenone and related compounds as direct data for 2-(4-acetylphenyl)acetonitrile was not available in the searched literature.

Regioselectivity and Side Product Management in Bromination Reactions

The regioselectivity of the bromination of substituted acetophenones is a critical aspect to consider. In the case of 2-(4-acetylphenyl)acetonitrile, the desired reaction is the selective bromination of the methyl group of the acetyl moiety (α-bromination) without affecting the aromatic ring or the benzylic position of the acetonitrile group.

For activated aromatic systems, such as those containing hydroxyl or methoxy (B1213986) groups, ring bromination can be a significant side reaction. google.com In the case of 4'-cyanoacetophenone, the electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution, thus favoring α-bromination of the acetyl group.

The primary side products in the α-bromination of ketones are often di-brominated and poly-brominated species. google.com Careful control of the stoichiometry of the brominating agent is crucial to minimize the formation of these byproducts. The slow, portion-wise addition of the brominating agent can often improve the selectivity for the mono-brominated product. Additionally, carrying out the reaction at lower temperatures can enhance selectivity. In some cases, purification techniques such as recrystallization or chromatography are necessary to isolate the desired mono-bromo product from unreacted starting material and poly-brominated impurities.

Strategies for Constructing the 4-Substituted Phenylacetonitrile (B145931) Core

One common approach is the cyanation of a correspondingly substituted benzyl (B1604629) halide . For instance, 4-acetylbenzyl bromide could be reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, to introduce the nitrile group. This nucleophilic substitution reaction is a well-established method for the synthesis of phenylacetonitriles. lookchem.com

Another versatile method is the Friedel-Crafts acylation of phenylacetonitrile. This electrophilic aromatic substitution reaction would introduce the acetyl group at the para position of the phenyl ring, directed by the ortho, para-directing effect of the cyanomethyl group. acs.orgresearchgate.netresearchgate.net The reaction is typically carried out using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride. researchgate.net

A third approach involves the condensation of a substituted benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group , followed by further transformations. For example, 4-formylbenzonitrile could be condensed with a suitable reagent, followed by conversion of the formyl group to an acetyl group.

Environmentally Conscious Synthetic Protocols for Bromoacetyl Derivatives

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods, often referred to as "green chemistry." This includes the use of less hazardous reagents and solvents.

Implementation of Green Solvents (e.g., Acetonitrile, PEG-600)

Acetonitrile is often considered a greener alternative to more hazardous solvents like chlorinated hydrocarbons. It has been successfully employed as a solvent for the NBS-mediated α-bromination of acetophenones. shodhsagar.com The use of acetonitrile can facilitate the reaction and simplify the work-up procedure.

Polyethylene glycol (PEG) , particularly PEG-600, has emerged as a promising green solvent for a variety of organic transformations. It is non-toxic, biodegradable, and recyclable. Research has shown that PEG can be an effective medium for the bromination of ketones. For example, PEG has been used as a solvent for the bromination of various activated aromatic compounds with NBS at room temperature, affording the corresponding bromo products in excellent yields. The use of PEG can also enhance the regioselectivity of the reaction.

An electrochemical method for the α-bromination of acetophenone has also been developed using a water-acetonitrile medium, which is considered a greener approach. researchgate.net

Table 3: Green Solvents in Bromination Reactions

| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| Acetophenone | NBS | Acetonitrile | Reflux with p-TsOH | α-Bromoacetophenone | High | shodhsagar.com |

| Activated Aromatics | NBS | PEG-400 | Room Temperature | Monobrominated Products | Excellent | |

| Acetophenone | In situ generated Br⁺ | H₂O:CH₃CN | Ambient Temperature | α-Bromoacetophenone | 80 | researchgate.net |

This table showcases the use of green solvents in the bromination of acetophenone and related compounds.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. scirp.org The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and efficient heating, often resulting in significantly reduced reaction times, higher yields, and improved product selectivity compared to conventional heating methods. ruc.dkarabjchem.org

A key transformation for synthesizing the target compound is the α-bromination of a suitable ketone precursor, such as 2-(4-acetylphenyl)acetonitrile. Research on the microwave-assisted α-bromination of various acetophenones and related ketones provides a strong basis for this approach. A highly efficient method utilizes N-bromosuccinimide (NBS) as the bromine source, catalyzed by p-toluenesulfonic acid (PTSA), under microwave irradiation. arabjchem.org This protocol has been successfully applied to a range of aromatic and heteroaromatic ketones, demonstrating its broad applicability. arabjchem.org

The reaction is typically carried out in a solvent like acetonitrile at a controlled temperature, with optimal results often achieved within 30 minutes. arabjchem.org The method is compatible with various functional groups, including those on heteroaromatic rings like furan (B31954) and thiophene. arabjchem.org For instance, the α-bromination of acetophenone using 1 equivalent of NBS and 10 mol% of PTSA in acetonitrile at 80°C under microwave irradiation proceeds to 95% conversion in 30 minutes. arabjchem.org

The proposed mechanism for this transformation involves the initial activation of the ketone by the acid catalyst, followed by enolization. The enol then acts as a nucleophile, attacking the electrophilic bromine from NBS to yield the α-brominated product. researchgate.net Microwave irradiation accelerates this process, enabling rapid and selective monobromination. arabjchem.orgresearchgate.net

The following table summarizes the results for the microwave-assisted α-bromination of various ketones, illustrating the efficiency of this methodology for producing analogues of this compound.

Table 1: Microwave-promoted α-bromination of various ketones with NBS catalyzed by PTSA at 80°C. Data sourced from arabjchem.org.

Beyond bromination, microwave irradiation is also effective for the synthesis of ketone precursors via Friedel-Crafts acylation. ruc.dkorganic-chemistry.org Solvent-free, microwave-assisted Friedel-Crafts reactions using catalysts like zinc powder or bismuth triflate offer a greener and more rapid alternative to traditional methods. ruc.dkorganic-chemistry.org

Catalyst-Free or Organocatalytic Methods for Enhanced Sustainability

In the pursuit of greener chemical processes, catalyst-free and organocatalytic methods have gained prominence. These approaches enhance sustainability by avoiding heavy metal catalysts, reducing waste, and often utilizing milder reaction conditions.

Catalyst-Free Bromination:

A notable advancement in the synthesis of α-bromoketones is the development of catalyst-free bromination systems. One such method involves the use of an aqueous hydrogen peroxide (H₂O₂)–hydrobromic acid (HBr) system for the bromination of ketones "on water". rsc.org This technique operates at room temperature without the need for any catalyst or organic solvent, making it an environmentally benign alternative. rsc.org Various aryl alkyl ketones, the class of compounds to which the precursor of the target molecule belongs, can be effectively monobrominated with high selectivity and yields ranging from 69–97%. rsc.org The only byproduct of this process is water, further enhancing its green credentials. iau.ir

A related solvent-free approach also uses the H₂O₂-HBr system for the selective bromination of ketones. iau.ir While this study found that the addition of a simple salt like lithium chloride could catalyze the reaction and shorten times, it also demonstrated that the reaction can proceed without any catalyst, albeit over a longer period. iau.ir These methods represent a significant step towards sustainable chemical production by using inexpensive and readily available reagents. rsc.org

Table 2: Catalyst-free α-bromination of ketones with H₂O₂–HBr “on water” at room temperature. Data sourced from rsc.org.

Organocatalytic Bromination:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful strategy for performing asymmetric transformations. The first enantioselective organocatalytic α-bromination of ketones was a landmark development in this field. nih.govrsc.org This method utilizes chiral secondary amines, such as C₂-symmetric imidazolidines, as catalysts to achieve the α-bromination of ketones with high enantioselectivity (up to 94% ee). nih.govrsc.org This approach is significant as it provides access to chiral α-bromoketones, which are valuable building blocks in medicinal chemistry and natural product synthesis. The reaction proceeds through the formation of an enamine intermediate, which then reacts with an electrophilic bromine source.

The development of such organocatalytic systems represents a shift away from metal-based catalysts for asymmetric synthesis, aligning with the principles of green chemistry. researchgate.net

Nucleophilic Substitution Reactions at the α-Bromo Carbonyl Moiety

The presence of a bromine atom alpha to a carbonyl group makes the α-carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of many synthetic applications of this compound.

Cyclocondensation Reactions for the Formation of Heterocyclic Systems

The α-bromoacetyl moiety readily participates in cyclocondensation reactions with binucleophilic reagents, leading to the formation of various heterocyclic scaffolds. These reactions are pivotal in medicinal chemistry and materials science due to the biological and photophysical properties of the resulting heterocycles.

The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring. In this context, this compound serves as the α-haloketone component. Reaction with a thioamide, such as thiourea, proceeds via initial S-alkylation followed by an intramolecular cyclization and dehydration to afford the corresponding 2-aminothiazole (B372263) derivative. nanobioletters.comnih.gov This reaction is often catalyzed by a base or conducted in a suitable solvent like ethanol (B145695). nanobioletters.com The use of copper silicate (B1173343) as a heterogeneous and reusable catalyst has been reported to facilitate this synthesis, offering advantages such as rapid processing and high yields. nanobioletters.com The resulting 4-(4-(cyanomethyl)phenyl)thiazol-2-amine serves as a versatile intermediate for further functionalization. nih.gov

| Reactant | Reagent | Conditions | Product | Key Findings |

|---|---|---|---|---|

| This compound | Thiourea | Ethanol, reflux | 4-(4-(cyanomethyl)phenyl)thiazol-2-amine | Classical Hantzsch thiazole synthesis. nanobioletters.com |

| This compound | Thiourea | Copper silicate, ethanol, 78°C | 4-(4-(cyanomethyl)phenyl)thiazol-2-amine | Heterogeneous catalysis offers high yield and reusability. nanobioletters.com |

The α-bromoacetyl group is a key synthon for building fused heterocyclic systems like imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles, which are prevalent in many pharmaceutical agents. tci-thaijo.orgnanobioletters.comnih.gov The reaction of this compound with 2-aminopyridines leads to the formation of imidazo[1,2-a]pyridines. nanobioletters.comarkat-usa.org This transformation typically involves the initial N-alkylation of the 2-aminopyridine (B139424) followed by an intramolecular cyclization and dehydration. Various catalysts, including copper silicate, have been employed to promote this reaction. nanobioletters.com Ultrasound irradiation has also been utilized to accelerate the synthesis. arkat-usa.org

Similarly, reaction with 2-aminothiazole derivatives yields imidazo[2,1-b]thiazole (B1210989) scaffolds. nih.govnih.govresearchgate.net For instance, condensation with 2-aminothiazole in ethanol at reflux temperature results in the formation of the corresponding imidazo[2,1-b]thiazole derivative. nih.gov These fused systems are of significant interest due to their diverse biological activities. nih.govresearchgate.net

| Reactant | Reagent | Conditions | Product Scaffold | Key Findings |

|---|---|---|---|---|

| This compound | 2-Aminopyridine | Copper silicate, ethanol, reflux | Imidazo[1,2-a]pyridine | Efficient synthesis using a reusable catalyst. nanobioletters.com |

| This compound | 2-Aminopyridine | Ultrasound irradiation, PEG-400 | Imidazo[1,2-a]pyridine | Rapid and environmentally benign process. arkat-usa.org |

| This compound | 2-Aminothiazole | Ethanol, reflux | Imidazo[2,1-b]thiazole | Standard condensation method for fused heterocycle synthesis. nih.govresearchgate.net |

The versatility of the α-bromoacetyl group extends to the synthesis of other important nitrogen-containing heterocycles. Condensation of this compound with 1,2-diaminobenzenes (o-phenylenediamines) provides a direct route to quinoxaline (B1680401) derivatives. ekb.egacgpubs.orgsphinxsai.com This reaction typically proceeds in a suitable solvent like ethanol or dimethylformamide (DMF) and may be facilitated by a catalyst. acgpubs.org For example, HCTU has been used as an efficient catalyst for this transformation in DMF. acgpubs.org

Furthermore, the α-bromoacetyl moiety can react with hydrazides or related compounds to form triazolones. For instance, reaction with a thiocarbohydrazide (B147625) followed by cyclization can lead to triazole-thiones. nih.gov The specific reaction conditions and the nature of the binucleophile dictate the structure of the final heterocyclic product.

| Reactant | Reagent | Conditions | Product Scaffold | Key Findings |

|---|---|---|---|---|

| This compound | o-Phenylenediamine | HCTU, DMF, room temperature | Quinoxaline | Mild and efficient synthesis with moderate to high yields. acgpubs.org |

| This compound | 1,2-Phenylene diamine | Acetic acid, fused sodium acetate, reflux | Quinoxaline | Cyclocondensation reaction leading to 2-substituted quinoxalines. ekb.eg |

| This compound | Thiocarbohydrazide | Base-catalyzed cyclization | Triazole-thione | Formation of a five-membered heterocyclic ring with three nitrogen atoms and one sulfur atom. nih.gov |

Reactions with Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles

Beyond cyclocondensation reactions, the α-bromoacetyl group of this compound can undergo straightforward nucleophilic substitution with a variety of monofunctional nucleophiles. These reactions are fundamental for introducing diverse functional groups and building more complex molecular architectures.

Carbon Nucleophiles: While less common for this specific substrate, carbanions derived from active methylene compounds could potentially displace the bromide to form new carbon-carbon bonds.

Nitrogen Nucleophiles: Primary and secondary amines readily react to form the corresponding α-amino ketones. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed.

Oxygen Nucleophiles: Alcohols and phenols, in the presence of a base, can displace the bromide to form α-alkoxy and α-aryloxy ketones, respectively. Hydroxide (B78521) ions can lead to the corresponding α-hydroxy ketone.

Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this type of substitution, yielding α-thio ketones. These reactions are often fast and proceed with high yields. For instance, alkylation of thiols with α-bromoacetylphenylacetonitrile affords the corresponding thioesters. researchgate.net

The choice of nucleophile and reaction conditions allows for the tailored synthesis of a wide range of derivatives, each with potentially unique chemical and biological properties.

Transformations Involving the Benzylic Nitrile Group

The benzylic nitrile group in this compound offers another site for chemical modification, although it is generally less reactive than the α-bromoacetyl moiety under many conditions. However, under specific and often more forcing conditions, the nitrile group can be transformed into other functional groups.

The hydrolysis of the nitrile group, either under acidic or basic conditions, can lead to the corresponding carboxylic acid or amide. This transformation would provide a different set of handles for further derivatization. Additionally, the reduction of the nitrile group, for example, using a strong reducing agent like lithium aluminum hydride, would yield the corresponding primary amine. This would introduce a basic nitrogen center into the molecule, significantly altering its properties and reactivity.

It is important to note that reactions targeting the nitrile group must be carefully designed to avoid unwanted side reactions at the more reactive α-bromoacetyl position. Often, it is synthetically more strategic to first carry out reactions at the α-bromoacetyl moiety and then modify the nitrile group in a subsequent step.

Knoevenagel Condensation and Related Olefination Reactions for C-C Bond Formation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with a carbonyl group. In the context of this compound, the active methylene group (adjacent to the nitrile) can react with various aldehydes and ketones to form α,β-unsaturated products. This reaction is typically catalyzed by a base, which deprotonates the active methylene group to form a carbanion.

The use of environmentally benign catalysts and solvent systems has become a significant focus in modern organic synthesis. jocpr.comrsc.orgacgpubs.org For instance, the Knoevenagel condensation can be efficiently catalyzed by agro-waste extracts in aqueous media, eliminating the need for hazardous organic solvents. acgpubs.org Studies have shown that catalysts like selenium-promoted zirconia (SeO2/ZrO2) are effective in water and even under solvent-free conditions at room temperature. jocpr.com The reaction of various aromatic aldehydes with active methylene compounds like malononitrile (B47326) proceeds with high yields, often without the need for further purification. acgpubs.orgniscpr.res.in The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. For example, using 15 mol% of [MeHMTA]BF4 as a catalyst for the condensation of carbonyl compounds with active methylene compounds has been shown to be highly effective. niscpr.res.in

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Aromatic Aldehyde | Malononitrile | Agro-waste extract | Water | Room Temp | α,β-unsaturated benzylidene derivatives | Good | acgpubs.org |

| 4-Nitro benzaldehyde | Malononitrile | SeO2/ZrO2 | Water/Solvent-free | Room Temp | 2-(4-Nitrobenzylidene)malononitrile | 96% | jocpr.com |

| Benzaldehyde | Malononitrile | [MeHMTA]BF4 | - | Room Temp | 2-(Phenylmethylene)malononitrile | Excellent | niscpr.res.in |

| Pyridinecarbaldehydes | Malononitrile | None | H2O:EtOH | Room Temp | Electron-deficient alkenes | 90-95% | bas.bg |

Cyanomethylation and Related Alkylation Reactions

Cyanomethylation involves the introduction of a cyanomethyl group (-CH2CN) onto a substrate. nih.gov In the case of this compound, the active methylene group can be deprotonated to form a nucleophile that can participate in various alkylation reactions. orgsyn.orggoogle.com This reactivity allows for the extension of the carbon chain and the introduction of diverse functional groups.

The generation of the cyanomethyl radical from acetonitrile is a key step in many cyanomethylation reactions. nih.govencyclopedia.pub This can be achieved through various methods, including the use of radical initiators like tert-butyl peroxybenzoate (TBPB) or di-tert-butyl peroxide (DTBP). nih.govencyclopedia.pub The cyanomethyl radical can then add to unsaturated systems or participate in cross-coupling reactions. nih.govencyclopedia.pubnsf.gov

Metal-free cyanomethylenation of sp3 C-H bonds has also been reported, providing a novel route to highly functionalized molecules. nsf.gov These reactions often proceed via a radical mechanism and demonstrate good functional group compatibility. nsf.gov Furthermore, transition metal catalysts, particularly copper and nickel, have been widely employed in cyanomethylation reactions. encyclopedia.pubnih.gov For instance, copper-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile provides an efficient route to arylacrylonitriles and β,γ-unsaturated nitriles. nih.gov

| Substrate | Reagent | Catalyst/Initiator | Reaction Type | Product | Reference |

| Aryl alkynoates | Acetonitrile | TBPB | Metal-free cyanomethylation and cyclization | Cyano-containing coumarin (B35378) derivatives | nih.gov |

| Oxindoles/Fluorenes | Alkyl nitriles | - | Metal-free oxidative cyanomethylenation | Functionalized fluorene (B118485) and oxindole (B195798) derivatives | nsf.gov |

| Imines/α,β-alkenes | Acetonitrile | Copper | Cyanomethylation | Arylacrylonitriles/β,γ-unsaturated nitriles | nih.gov |

| Ketone derivatives | Acetonitrile derivatives | Nickel | Cyanomethylation | α-cyanomethylated ketones | encyclopedia.pub |

Exploration of Nitrile Hydrolysis and Reduction Pathways for Carboxylic Acid or Amine Synthesis

The nitrile group of this compound can be transformed into other valuable functional groups, namely carboxylic acids and amines, through hydrolysis and reduction, respectively.

Nitrile Hydrolysis to Carboxylic Acids:

Nitrile Reduction to Amines:

The reduction of nitriles provides a direct route to primary amines. wikipedia.org Catalytic hydrogenation is a common and economical method, employing catalysts such as Raney nickel, palladium black, or platinum dioxide. wikipedia.org However, depending on the reaction conditions, the intermediate imine can react with the amine product to form secondary and tertiary amines. wikipedia.org

Stoichiometric reducing agents are also widely used for nitrile reduction. Reagents like lithium aluminum hydride (LiAlH4), lithium borohydride (B1222165) (LiBH4), and diborane (B8814927) are effective for this transformation. wikipedia.org Diisobutylaluminium hydride (DIBAL-H) is a particularly useful reagent for the partial reduction of nitriles to aldehydes. wikipedia.org More recently, milder and more selective reducing agents have been developed, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which can reduce a variety of nitriles in excellent yields. organic-chemistry.org

| Starting Material | Reagent/Catalyst | Product | Reaction Type | Reference |

| Nitrile | Dilute HCl, heat | Carboxylic Acid | Acidic Hydrolysis | libretexts.org |

| Nitrile | NaOH, heat; then H+ | Carboxylic Acid | Basic Hydrolysis | libretexts.orglibretexts.org |

| Nitrile | H2, Raney Ni/Pd/Pt | Primary Amine | Catalytic Hydrogenation | wikipedia.org |

| Nitrile | LiAlH4 or LiBH4 | Primary Amine | Stoichiometric Reduction | wikipedia.org |

| Nitrile | DIBAL-H | Aldehyde | Partial Reduction | wikipedia.org |

| Nitrile | Diisopropylaminoborane, cat. LiBH4 | Primary Amine | Selective Reduction | organic-chemistry.org |

Multi-component Reactions and Tandem Processes Utilizing the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the majority of the atoms from the starting materials, are highly efficient synthetic strategies. nih.gov The bifunctional nature of this compound makes it an ideal candidate for participation in such reactions.

For example, the Doebner reaction, a variation of the Pfitzinger reaction, is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids. nih.gov While not directly involving this compound, analogous multi-component strategies can be envisioned where the active methylene group and the ketone functionality of the title compound participate in sequential or one-pot transformations.

Tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates, are also highly desirable. The reactivity of this compound allows for the design of such processes. For instance, an initial reaction at the α-bromo ketone, such as a nucleophilic substitution, could be followed by an intramolecular cyclization involving the nitrile group or the active methylene position, leading to the rapid construction of complex heterocyclic scaffolds.

A study on the interaction of α-bromoacetylphenylacetonitrile with secondary amines resulted in the formation of 4-dialkylamino-3-hydroxy-2-phenyl-2-butenonitriles. researchgate.net This reaction proceeds via initial nucleophilic attack of the amine on the α-bromo ketone, followed by rearrangement.

Transition Metal-Catalyzed Coupling Reactions in Analogous Systems (e.g., Palladium Catalysis)

While specific examples of transition metal-catalyzed coupling reactions directly on this compound are not extensively documented in the provided search results, the reactivity of the α-bromo ketone moiety makes it a suitable substrate for such transformations. Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.

In analogous systems, α-bromo ketones have been shown to participate in various palladium-catalyzed reactions. For example, the palladium-catalyzed cross-coupling of enol acetates of α-bromo ketones with organoboron compounds provides a facile route to ketones and their enol acetates. oup.com Similarly, Stille coupling of secondary α-bromo carbonyl compounds with alkynylstannanes has been achieved using palladium catalysis. acs.org

Furthermore, enantioselective palladium-catalyzed cross-coupling between α-bromo carboxamides and aryl boronic acids has been developed, highlighting the potential for asymmetric transformations at the α-position of carbonyl compounds. nih.gov The use of specific chiral ligands is crucial for achieving high enantioselectivity in these reactions. nih.gov The α-bromo ketone in this compound could potentially undergo similar palladium-catalyzed arylations, vinylations, or alkynylations, providing access to a wide range of derivatives. Dehydrobromination of α-bromo ketones can also be facilitated by palladium catalysts like tetrakis(triphenylphosphine)palladium(0). acs.org

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | Enol acetates of α-bromo ketones | Organoboron compounds | Palladium catalyst | Ketones/Enol acetates | oup.com |

| Stille Coupling | Secondary α-bromo carbonyl compounds | Alkynylstannanes | Palladium catalyst/XPhos ligand | Secondary alkynyl carbonyl compounds | acs.org |

| Asymmetric Suzuki-Miyaura Coupling | α-bromo carboxamides | Aryl boronic acids | Chiral Palladium catalyst | Chiral α-aryl carboxamides | nih.gov |

| Dehydrobromination | α-bromo ketones | - | Pd(PPh3)4 | α,β-unsaturated ketones | acs.org |

| Buchwald-Hartwig Amination | Aryl bromides | Aniline | PEPPSI-IPr | N-arylanilines | ua.edu |

Spectroscopic and Structural Elucidation of 2 4 2 Bromoacetyl Phenyl Acetonitrile and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 2-(4-(2-bromoacetyl)phenyl)acetonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the methylene protons of the bromoacetyl group.

The aromatic protons on the para-substituted benzene (B151609) ring would typically appear as two doublets in the region of δ 7.5-8.0 ppm. The protons on the methylene group adjacent to the nitrile (–CH₂CN) would likely produce a singlet at approximately δ 3.7-4.0 ppm. The methylene protons of the bromoacetyl group (–COCH₂Br) are expected to be the most deshielded due to the electron-withdrawing effects of the carbonyl and bromine, appearing as a singlet around δ 4.5-5.0 ppm.

For comparison, the ¹H NMR spectral data for related compounds are presented below. In 4'-bromoacetanilide, the aromatic protons appear as doublets at δ 7.569 and 7.471 ppm, and the methyl protons of the acetyl group show a singlet at δ 2.055 ppm. chemicalbook.com

Table 1: Comparative ¹H NMR Data of Related Compounds

| Compound Name | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4'-Bromoacetanilide chemicalbook.com | DMSO-d₆ | 10.1 | s | NH |

| 7.569 | d | Ar-H | ||

| 7.471 | d | Ar-H | ||

| 2.055 | s | CH₃ | ||

| 9-(4-bromophenyl)-9H-carbazole | CDCl₃ | 8.17 | d | Ar-H |

| 7.76 | d | Ar-H | ||

| 7.51–7.45 | m | Ar-H | ||

| 7.44 | d | Ar-H | ||

| 7.40 | d | Ar-H | ||

| 7.38–7.33 | m | Ar-H | ||

| 7.32 | d | Ar-H | ||

| Bromoacetonitrile chemicalbook.com | - | Not specified | - | - |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon (C=O) of the acetyl group is expected to be the most downfield signal, typically in the range of δ 190-200 ppm. The carbon of the nitrile group (–C≡N) usually appears around δ 115-125 ppm. The aromatic carbons would produce signals between δ 120-140 ppm, with the carbon attached to the bromoacetyl group and the carbon attached to the cyanomethyl group being more deshielded. The methylene carbon of the acetonitrile group (–CH₂CN) would likely be found around δ 20-30 ppm, while the methylene carbon of the bromoacetyl group (–COCH₂Br) would be more downfield, around δ 30-40 ppm, due to the influence of the adjacent bromine and carbonyl groups.

For comparison, the predicted ¹³C NMR spectrum of 4-bromophenol (B116583) shows signals in the aromatic region, providing an example of the chemical shifts for a substituted benzene ring. hmdb.ca

Table 2: Comparative ¹³C NMR Data of Related Compounds

| Compound Name | Solvent | Chemical Shift (δ) ppm | Assignment |

| 4-BROMO-2-CHLOROACETANILIDE chemicalbook.com | - | Not specified | - |

| 2-Bromo-2-phenylacetic acid chemicalbook.com | - | Not specified | - |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., Carbonyl and Nitrile Stretches)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, two key functional groups are expected to show strong, characteristic absorption bands.

The carbonyl group (C=O) of the ketone will exhibit a strong stretching vibration in the region of 1680-1700 cm⁻¹. The nitrile group (–C≡N) will show a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the methylene groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretch is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

The NIST WebBook provides an IR spectrum for a related compound, Benzeneacetonitrile, 4-bromo-, which shows characteristic peaks for the nitrile and the aromatic ring. nist.gov For Benzeneacetonitrile, the nitrile stretch is a prominent feature. chemicalbook.com

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1680 - 1700 |

| Nitrile (C≡N) Stretch | 2220 - 2260 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C-Br Stretch | < 800 |

High-Resolution Mass Spectrometry (HRMS/MS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₀H₈BrNO.

In an HRMS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be measured with high precision. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

For the related compound 2-[4-Bromo-2-(cyanomethyl)phenyl]acetonitrile (C₁₀H₇BrN₂), the exact mass is calculated to be 233.97926 Da. nih.gov The molecular weight of Benzeneacetonitrile, 4-bromo- (C₈H₆BrN) is 196.044 g/mol . nist.gov

Table 4: Mass Spectrometry Data of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| 2-[4-Bromo-2-(cyanomethyl)phenyl]acetonitrile nih.gov | C₁₀H₇BrN₂ | 235.08 | 233.97926 |

| Benzeneacetonitrile, 4-bromo- nist.gov | C₈H₆BrN | 196.044 | - |

| Bromoacetonitrile nist.gov | C₂H₂BrN | 119.948 | - |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

The analysis would reveal the planarity of the benzene ring and the torsion angles associated with the cyanomethyl and bromoacetyl substituents. Intermolecular interactions, such as hydrogen bonding or halogen bonding, that stabilize the crystal lattice could also be identified. While specific crystallographic data for the target compound is not available, studies on similar molecules, such as N'-acetyl-N'-phenyl-2-naphthohydrazide, demonstrate the power of this technique in elucidating detailed structural features and intermolecular interactions. researchgate.neteurjchem.com

Table 5: Illustrative Crystallographic Data for a Related Molecule (N'-acetyl-N'-phenyl-2-naphthohydrazide) researchgate.net

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The phenylacetyl and nitrile chromophores in this compound are expected to give rise to characteristic absorption bands.

The benzene ring will exhibit π → π* transitions, typically with a strong absorption band (the E-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-280 nm. The carbonyl group has a weak n → π* transition at longer wavelengths, often above 300 nm.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence properties will depend on the efficiency of radiative decay from the excited state. The presence of the bromine atom, a heavy atom, could potentially quench fluorescence through enhanced intersystem crossing.

For the related compound Phenylacetonitrile (B145931), it has been reported in various organisms, and its UV/Visible spectrum is available in the NIST Chemistry WebBook. nih.govnist.gov

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique for the quality control and analysis of this compound and its subsequent reaction products. Its high resolution, sensitivity, and adaptability make it ideal for assessing the purity of the final compound, monitoring reaction progress, and separating complex mixtures that may arise during synthesis. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this class of aromatic ketones and nitriles. nih.govyoutube.com

Purity Assessment of this compound

The primary goal in the purity assessment of this compound is to quantify the main component and identify and quantify any process-related impurities. These impurities can include unreacted starting materials, intermediates, or byproducts such as over-brominated species (e.g., dibrominated ketones). reddit.comnih.gov

A typical RP-HPLC method for this purpose would utilize a hydrophobic stationary phase, such as octadecylsilane (B103800) (C18), which is effective for retaining non-polar to moderately polar compounds through hydrophobic interactions. chromforum.org The mobile phase generally consists of a polar mixture, typically acetonitrile and water, often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes and consistent retention times. nih.govsielc.com The acetonitrile concentration is a critical parameter; a higher proportion of this organic modifier reduces the mobile phase's polarity, leading to shorter retention times for hydrophobic compounds. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with a range of polarities. youtube.com

Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring and carbonyl group in the molecule provide strong chromophores. nih.gov A detection wavelength around 254 nm or 270 nm is generally effective for aromatic ketones. nih.govlew.ro

Illustrative HPLC Method Parameters:

A standard method for analyzing this compound can be derived from established protocols for structurally similar aromatic compounds. researchgate.net The following table outlines a representative set of conditions.

| Parameter | Value | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides polarity and controls pH for good peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the compound. youtube.com |

| Gradient | 50% B to 90% B over 15 minutes | Ensures elution of the main peak and any less polar impurities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintains consistent retention times. |

| Detection | UV at 254 nm | The aromatic system and ketone are strong UV absorbers at this wavelength. lew.ro |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Separation of Reaction Mixtures

During the synthesis of this compound, or during its use as a reactant, the resulting mixture can contain the target product alongside unreacted starting materials and various side-products. For instance, in its synthesis via bromination of a precursor ketone, the reaction mixture might contain the starting ketone, the desired monobrominated product, and a dibrominated byproduct. pressbooks.pub HPLC is crucial for separating and quantifying these components.

Due to the structural similarities between the starting material (e.g., 2-(4-acetylphenyl)acetonitrile) and the product, their separation requires an optimized HPLC method. The introduction of the bromine atom increases the molecule's hydrophobicity, leading to a longer retention time in a reversed-phase system compared to the unbrominated precursor. A dibrominated byproduct would be even more hydrophobic and thus have the longest retention time of the three.

Hypothetical Retention Time Data for a Synthetic Mixture:

The table below illustrates the expected elution order and relative retention times for components in a hypothetical reaction mixture analyzed by the RP-HPLC method described above.

| Compound | Expected Retention Time (min) | Elution Order | Rationale for Elution Order |

| 2-(4-Acetylphenyl)acetonitrile (Starting Material) | ~ 8.5 | 1 | Most polar, least hydrophobic. |

| This compound (Product) | ~ 10.2 | 2 | Increased hydrophobicity due to the bromine atom. |

| 2-(4-(2,2-Dibromoacetyl)phenyl)acetonitrile (Byproduct) | ~ 11.8 | 3 | Most hydrophobic due to two bromine atoms. |

This separation capability allows chemists to monitor the reaction's progress, determine the optimal reaction time to maximize the yield of the desired monobrominated product, and assess the purity of the isolated material after purification steps. researchgate.net The choice of organic modifier in the mobile phase, such as methanol (B129727) versus acetonitrile, can also be used to fine-tune the selectivity, as acetonitrile can engage in π-π interactions that may alter the elution order of aromatic compounds on certain stationary phases like phenyl-hexyl columns. phenomenex.comresearchgate.net

Computational and Theoretical Investigations into the Molecular Architecture and Reactivity of 2 4 2 Bromoacetyl Phenyl Acetonitrile

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for predicting the electronic structure and properties of molecules. nih.gov Methods like the B3LYP hybrid functional are frequently used to optimize molecular geometries and calculate a wide array of parameters that govern molecular reactivity. nih.govnih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis and Energy Gaps

The Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) playing key roles. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. wikipedia.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical reactions. researchgate.netnih.gov Conversely, a large energy gap indicates higher kinetic stability and lower reactivity. researchgate.net The presence of aromatic rings, double bonds, and heteroatoms in a molecule tends to decrease the HOMO-LUMO gap due to increased electron delocalization. nih.gov In the case of 2-(4-(2-bromoacetyl)phenyl)acetonitrile, the conjugated π-system of the phenyl ring, combined with the electron-withdrawing nature of the carbonyl and nitrile groups, would significantly influence its frontier orbitals. The lowering of the HOMO-LUMO energy gap is a clear indicator of charge transfer interactions occurring within a molecule. nih.govresearchgate.net

Computational studies on related compounds illustrate these principles effectively. For example, DFT calculations on various organic molecules show a direct correlation between the energy gap and stability.

Table 1: Illustrative DFT-Calculated Electronic Properties of an Analogous Aromatic Compound

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.12 | Electron-donating capacity |

| LUMO Energy | -1.32 | Electron-accepting capacity |

This table presents hypothetical yet representative data based on findings for structurally related aromatic nitriles and ketones to illustrate the concepts.

Elucidation of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index)

From the energies of the HOMO and LUMO, a suite of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors provide a more nuanced understanding of reactivity than the energy gap alone. researchgate.net

Key reactivity descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons (χ = (I + A) / 2). researchgate.net

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). researchgate.net Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). researchgate.net

Studies on molecules with carbonyl and halogen functionalities, such as 3-(bromoacetyl)coumarin (B1271225), demonstrate the application of these descriptors to understand intramolecular interactions and reactivity. nih.gov The α-bromoacetyl group in this compound would be expected to create a significant electrophilic site, which would be reflected in a high electrophilicity index.

Table 2: Calculated Global Reactivity Descriptors for a Model Aromatic Compound

| Descriptor | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.12 eV | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.32 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | (I+A)/2 | 3.72 eV | Electron-attracting tendency |

| Chemical Hardness (η) | (I-A)/2 | 2.40 eV | Resistance to charge transfer |

| Chemical Softness (S) | 1/η | 0.42 eV⁻¹ | Ease of polarization |

This table presents hypothetical yet representative data based on established calculation methods to illustrate the concepts.

Prediction and Validation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are highly effective at predicting spectroscopic properties. The calculation of vibrational frequencies (FT-IR and Raman spectra) is a standard procedure to complement experimental findings. niscpr.res.in By comparing the computed vibrational wavenumbers with those obtained experimentally, researchers can confirm the molecular structure and identify characteristic vibrational bands, such as those for the carbonyl (C=O) and nitrile (C≡N) groups. nih.govresearchgate.net Often, calculated frequencies are scaled by a specific factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. niscpr.res.in

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions are invaluable for assigning experimental spectra, especially for complex molecules where signals may overlap. Computational studies on phenyl-substituted compounds have successfully used these methods to analyze thermodynamic and spectroscopic properties. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. q-chem.com This method provides profound insights into intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. niscpr.res.in

The analysis quantifies the interaction between a filled (donor) NBO and an empty (acceptor) NBO, providing a "stabilization energy" (E(2)) that measures the strength of the interaction. niscpr.res.in Larger E(2) values indicate more intense interactions, such as those responsible for conjugation. niscpr.res.in

For this compound, NBO analysis would be crucial for understanding:

π-Conjugation: Interactions between the π orbitals of the phenyl ring and the π* orbitals of the carbonyl and nitrile groups.

Studies on molecules like 3-(bromoacetyl)coumarin and 2-(trifluoromethyl)phenylacetonitrile (B128601) have utilized NBO analysis to explain charge transfer interactions and molecular stability based on these orbital overlaps. nih.govniscpr.res.in

Table 3: Illustrative Second-Order Perturbation Analysis of NBO Interactions for a Related Molecule

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interpretation |

|---|---|---|---|

| π (C1-C6) | π* (C=O) | ~20 | Strong π-conjugation between phenyl ring and carbonyl |

| LP(2) O | σ* (C-Br) | ~5 | Hyperconjugation from oxygen lone pair, influencing reactivity |

This table presents hypothetical data based on NBO analyses of similar functionalized aromatic compounds to illustrate the concepts of intramolecular interactions.

Reaction Pathway and Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is an indispensable tool for mapping out potential reaction pathways and elucidating complex reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine activation energies and predict the most likely course of a reaction. nih.gov

The structure of this compound features a highly reactive α-bromo ketone moiety. This functional group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. up.ac.za Computational studies on the reactions of α-haloketones have shown that these reactions can have low activation energies. up.ac.za The mechanism often involves the formation of an enol intermediate, which then acts as the nucleophile. masterorganicchemistry.comlibretexts.org

Advanced computational modeling could be used to investigate several potential reactions involving this compound, such as:

Nucleophilic Substitution: Modeling the reaction with various nucleophiles to determine the SN2 transition state and activation barrier.

Favorskii Rearrangement: Investigating the possibility of this classic α-halo ketone reaction under basic conditions.

Reactions at the Nitrile Group: Exploring hydrolysis or addition reactions at the cyano functional group.

Computational studies have successfully clarified the reaction pathways of α-bromoacetophenones with nucleophiles like the hydroxide (B78521) ion, sometimes revealing complex mechanisms with potential bifurcations. acs.org

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Site Identification

The Molecular Electrostatic Potential (MESP) surface is a 3D map of the electrostatic potential around a molecule, providing a visual guide to its charge distribution. nih.gov It is an excellent tool for identifying the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

The MESP map is typically color-coded:

Red regions indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack (e.g., lone pairs on oxygen or nitrogen).

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient. These are the most likely sites for nucleophilic attack (e.g., the carbonyl carbon and acidic protons).

Green/Yellow regions represent areas of neutral or near-zero potential.

For this compound, an MESP analysis would likely reveal:

A strong negative potential (red) around the carbonyl oxygen and the nitrogen of the nitrile group, identifying them as nucleophilic centers.

A strong positive potential (blue) on the carbonyl carbon and the hydrogens of the methylene (B1212753) group adjacent to the bromine, highlighting them as the primary electrophilic sites.

This technique has been successfully applied to understand and predict the interactive behavior of a wide range of molecules, including those with nitro and amino functionalities. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions (if applicable for derived systems)

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular dynamics (MD) simulations of this compound or its derived systems. While MD simulations are a powerful tool for understanding the conformational landscape and intermolecular interactions of molecules, it appears that this specific compound has not yet been the subject of such detailed computational investigation.

MD simulations for related molecules, such as liquid acetonitrile (B52724) researchgate.netnih.gov and various phenylacetonitrile (B145931) derivatives, have been performed to elucidate their structural and dynamic properties. For instance, studies on binary liquid mixtures of acetonitrile and dimethyl sulfoxide (B87167) have provided insights into their intermolecular interactions and local structure. nih.gov Similarly, computational studies on other complex organic molecules have successfully employed methods like Density Functional Theory (DFT) to analyze molecular structure and intramolecular interactions. nih.gov

However, without specific research focused on this compound, any discussion on its conformational analysis or intermolecular behavior based on MD simulations would be purely speculative and fall outside the scope of scientifically validated findings. The reactivity of the bromoacetyl group and the conformational flexibility of the phenylacetonitrile scaffold suggest that MD simulations could provide valuable data on its behavior in different solvent environments or its interaction with biological macromolecules. Future computational research may address this knowledge gap.

Data Tables

No experimental or computational data specific to the molecular dynamics of this compound was found in the public domain. Therefore, no data tables can be generated.

Advanced Applications and Role As a Synthon in Complex Molecule Synthesis

Precursor in Advanced Materials Science Research

The structural framework of 2-(4-(2-Bromoacetyl)phenyl)acetonitrile is particularly well-suited for the construction of organic molecules with specific electronic and photophysical properties. The phenylacetonitrile (B145931) core can be incorporated into larger conjugated systems, while the bromoacetyl group provides a reactive site for extending the molecular structure through carbon-carbon and carbon-heteroatom bond-forming reactions.

In the field of organic electronics, there is a continuous search for novel materials that can serve as efficient emitters, hosts, or charge-transporters in OLEDs. Research has shown that organic semiconductors based on scaffolds like phenylthiazole-acetonitrile exhibit promising properties for such applications. nih.govresearchgate.net For instance, the synthesis and study of 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA) have revealed its potential for use in optoelectronic devices, including OLEDs. nih.govnih.govresearchgate.net

The compound this compound serves as an ideal precursor for analogous, more complex structures. The α-bromoketone moiety is a key functional group for synthesizing thiazole (B1198619) rings via the Hantzsch thiazole synthesis. By reacting it with various thioamides, researchers can introduce different substituents onto the resulting thiazole ring, thereby fine-tuning the electronic and optical properties of the final molecule. This strategy allows for the systematic development of new materials where properties like emission wavelength, quantum efficiency, and charge mobility can be modulated for optimal OLED performance. The phenylacetonitrile portion of the molecule contributes to the essential conjugated system required for emissive and charge-transport properties. researchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands or linkers. The properties of a MOF are largely determined by the geometry and functionality of these organic linkers. The development of new ligands is crucial for creating MOFs with tailored pore sizes, surface areas, and chemical functionalities for applications in gas storage, separation, and catalysis. nih.gov

This compound is a valuable starting point for the synthesis of multitopic ligands required for MOF construction. While the initial compound is a monotopic linker, its reactive bromoacetyl handle and nitrile group can be chemically modified to introduce additional coordinating sites. For example:

The nitrile group can be hydrolyzed to a carboxylic acid, a common coordinating group in MOF chemistry.

The bromoacetyl group can undergo substitution reactions to attach other coordinating moieties, such as pyridines, imidazoles, or additional carboxylates.

This synthetic flexibility allows for the creation of di- or tri-topic linkers with specific lengths and geometries, which can then be reacted with metal ions to assemble novel MOF architectures with potentially unique properties.

The design of new organic materials with specific electronic and optical properties is fundamental to advancements in fields like organic photovoltaics, nonlinear optics, and chemical sensors. The performance of these materials is intrinsically linked to their molecular structure, particularly the extent of electronic conjugation and the presence of electron-donating and electron-accepting groups. nih.govresearchgate.net

The this compound scaffold provides a platform for building such functional molecules. The phenylacetonitrile core is a known component in molecules with interesting optical properties. orgsyn.org By using the bromoacetyl group as a reactive anchor, this core can be elaborated into larger, more complex systems. For example, coupling reactions can extend the conjugation, while reactions at the ketone can introduce moieties that influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Studies on related compounds like 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) have demonstrated that such molecules can possess high third-order nonlinear susceptibility and function as organic semiconductors, indicating their potential in optical switching and other electronic devices. nih.govnih.gov

Scaffold for Novel Ligand Design in Coordination Chemistry and Catalysis

In coordination chemistry, a scaffold is a molecular backbone that holds coordinating atoms in a specific spatial arrangement, allowing them to bind to a metal center. The resulting metal complex can have applications in areas such as catalysis, where the ligand structure dictates the catalyst's activity and selectivity.

This compound is an excellent scaffold for creating new ligands. The nitrile group (-C≡N) itself is a capable coordinating group, able to bind to a variety of transition metals. More significantly, the bromoacetyl group serves as a powerful synthetic handle for further functionalization. Through nucleophilic substitution reactions at the carbon atom bearing the bromine, a wide range of other donor groups can be introduced. This allows for the synthesis of multidentate ligands, where multiple atoms from the same ligand bind to the metal center, leading to more stable complexes. For example, reaction with an amino-thiol could create a tridentate N,S,N-donor ligand, combining the original nitrile, the introduced thiol, and the introduced amine. This synthetic accessibility makes the compound a versatile platform for generating libraries of new ligands for screening in catalytic applications.

Intermediates in the Synthesis of Pharmacologically Relevant Scaffolds and Heterocyclic Systems for Medicinal Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the structural core of a vast number of pharmaceuticals. The ability to efficiently synthesize these complex ring systems is a cornerstone of medicinal chemistry. This compound is a key intermediate for producing several pharmacologically important scaffolds, most notably substituted thiazoles.

The α-bromoketone functionality is a classic electrophile for the Hantzsch thiazole synthesis. Reaction of this compound with thiourea (B124793) or substituted thioamides provides a direct route to 2-amino-4-phenylthiazole (B127512) derivatives. This thiazole scaffold is found in numerous compounds with diverse biological activities, including anticancer agents. researchgate.net For example, research into novel anticancer agents has involved the design and synthesis of 2-amino-4-phenylthiazole derivatives based on the structures of known kinase inhibitors. researchgate.net

Furthermore, the broader phenylacetonitrile and phenylacetamide frameworks are recognized as important in drug discovery. nih.govnih.gov For instance, they have been utilized in the development of agonists for GPR88, an orphan receptor implicated in psychiatric and neurodegenerative disorders. nih.govresearchgate.netrti.org The versatility of this compound allows it to act as a starting material for molecules that can be further elaborated into these complex and medicinally relevant structures.

Table 1: Pharmacologically Relevant Scaffolds Derived from this compound

| Scaffold | Synthetic Route from Precursor | Therapeutic Area of Interest |

|---|---|---|

| 2-Amino-4-phenylthiazole | Hantzsch synthesis with thiourea | Oncology, Anti-inflammatory |

| Substituted Phenylacetamides | Reaction with amines followed by hydrolysis of nitrile | Neurology (e.g., GPR88 agonists) |

| Fused Heterocyclic Systems | Intramolecular cyclization reactions | Various (Antiviral, Antibacterial) |

Role in the Development of Chemical Probes and Derivatization Reagents for Advanced Analytical Applications (e.g., HPLC-UV, HPLC-MS)

In analytical chemistry, derivatization is the process of chemically modifying an analyte to make it suitable for a particular method of analysis. journalajacr.comsdiarticle4.comresearchgate.net This is often done to improve chromatographic separation or to enhance detectability. Reagents that contain a reactive group and a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection) are particularly valuable.

This compound possesses the key features of a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC).

Reactive Group: The α-bromoacetyl moiety is a well-established alkylating agent that reacts readily with nucleophilic functional groups such as carboxylic acids, phenols, thiols, and primary/secondary amines under mild conditions. sci-hub.se

Chromophore: The phenylacetonitrile portion of the molecule contains a benzene (B151609) ring and a nitrile group, which together act as a chromophore, absorbing UV light. This allows analytes that are otherwise transparent to UV light to be detected easily after they have been "tagged" with the reagent.

The process involves mixing the analyte with the derivatization reagent before injection into the HPLC system. The resulting derivative is then separated on the column and detected by a UV detector. This approach significantly broadens the applicability of HPLC-UV for the analysis of a wide range of compounds. The bromine atom also introduces a characteristic isotopic pattern (79Br/81Br), which can aid in the identification of derivatives using mass spectrometry (HPLC-MS). nih.gov This dual functionality makes it a potentially powerful tool for developing robust analytical methods.

Table 2: Application as a Derivatization Reagent for HPLC

| Analyte Functional Group | Reaction Type | Detection Method |

|---|---|---|

| Carboxylic Acid (-COOH) | Esterification (Alkylation) | HPLC-UV, HPLC-MS |

| Phenol (Ar-OH) | Etherification (Alkylation) | HPLC-UV, HPLC-MS |

| Thiol (-SH) | Thioether formation (Alkylation) | HPLC-UV, HPLC-MS |

| Amine (-NH2, -NHR) | N-Alkylation | HPLC-UV, HPLC-MS |

Future Research Directions and Emerging Opportunities for 2 4 2 Bromoacetyl Phenyl Acetonitrile

Development of More Sustainable and Scalable Synthetic Routes

The current synthetic routes to 2-(4-(2-bromoacetyl)phenyl)acetonitrile and related structures often rely on classical methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and scalable synthetic strategies. This includes the exploration of greener solvents, catalytic processes, and atom-economical reactions.

| Synthetic Strategy | Traditional Approach | Proposed Sustainable Alternative | Potential Advantages |

| Bromination | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) with a catalyst | Reduced hazard, improved selectivity |

| Solvent System | Chlorinated Solvents | Bio-based solvents (e.g., 2-MeTHF), ionic liquids | Reduced toxicity and environmental impact |

| Process | Multi-step batch synthesis | One-pot tandem reaction | Increased efficiency, reduced waste |

Exploration of Unconventional Reactivity and Novel Catalytic Approaches

The reactivity of this compound is largely dictated by its two functional groups: the electrophilic bromoacetyl group and the nucleophilic character of the acetonitrile (B52724) moiety under basic conditions. Future research should delve into unconventional reactivity patterns and novel catalytic approaches to expand the synthetic utility of this compound.

The development of novel catalytic systems for the selective functionalization of either the bromoacetyl or the acetonitrile group is a key area of interest. For instance, photoredox catalysis could enable novel transformations at the benzylic position of the acetonitrile group. Additionally, the use of transition-metal catalysis could facilitate cross-coupling reactions at the bromine center, allowing for the introduction of a wide range of substituents.

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for seamless scale-up. The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant opportunity for high-throughput production.

Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for handling reactive intermediates and exothermic reactions. Automated synthesis platforms, coupled with in-line purification and analysis, could accelerate the discovery of new derivatives with desired properties by enabling the rapid generation of compound libraries.

| Parameter | Batch Synthesis | Flow Chemistry | Key Benefits of Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours | Faster reaction rates, higher throughput |

| Safety | Potential for thermal runaway | Enhanced heat transfer, smaller reaction volumes | Improved safety profile |

| Scalability | Often challenging | Linear scalability by extending run time | Simplified scale-up process |

| Purity | Requires extensive purification | Often higher purity, in-line purification possible | Reduced downstream processing |

Advanced In Silico Design and Predictive Modeling for Derived Functional Molecules

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific functions. Advanced in silico design and predictive modeling can be employed to explore the vast chemical space of derivatives of this compound and to identify candidates with high potential for various applications.

By using techniques such as quantum mechanics calculations, molecular docking, and quantitative structure-activity relationship (QSAR) studies, researchers can predict the electronic, steric, and pharmacokinetic properties of novel derivatives. This computational pre-screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

Contribution to the Synthesis of Next-Generation Functional Materials and Molecular Architectures